molecular formula C11H8N2O2 B1592556 3-(Pyrazin-2-yl)benzoic acid CAS No. 856905-13-0

3-(Pyrazin-2-yl)benzoic acid

Cat. No.: B1592556
CAS No.: 856905-13-0
M. Wt: 200.19 g/mol
InChI Key: FQEYELBTYMODMC-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)benzoic acid is an organic compound with the molecular formula C11H8N2O2 It is a derivative of benzoic acid where a pyrazine ring is attached to the benzene ring at the 2-position

Biochemical Analysis

Biochemical Properties

3-(Pyrazin-2-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of various organic molecules. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been used in the synthesis of coordination polymers, where it interacts with metal ions such as copper, zinc, lead, and nickel . These interactions often involve coordination bonds between the metal ions and the nitrogen atoms in the pyrazine ring, as well as the carboxyl group of the benzoic acid moiety. These interactions can lead to the formation of complex three-dimensional structures with unique properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the development of luminescent sensors for detecting metal ions such as copper, cobalt, and iron . These sensors can influence cellular processes by altering the availability of these essential metal ions, thereby affecting cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form coordination complexes with metal ions, which can then interact with various enzymes and proteins . These interactions can lead to the inhibition or activation of specific enzymes, thereby influencing biochemical pathways and cellular processes. Additionally, the binding of this compound to metal ions can affect the expression of genes involved in metal ion homeostasis and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits high thermal stability and can maintain its luminescent properties in various solvents . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in the context of metal ion sensing and regulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . At high doses, this compound can exhibit toxic or adverse effects, such as disrupting metal ion homeostasis and causing oxidative stress. These effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, it has been shown to inhibit pim kinases, which play a key role in the regulation of signaling pathways, including proliferation, migration, and metabolism . By inhibiting these kinases, this compound can affect metabolic flux and metabolite levels, thereby influencing cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects . The localization and accumulation of this compound can be influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization of this compound can determine its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrazin-2-yl)benzoic acid typically involves the coupling of a pyrazine derivative with a benzoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyrazine with a halogenated benzoic acid in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or ethanol, and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrazin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinones or carboxylate derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Comparison with Similar Compounds

    4-(Pyrazin-2-yl)benzoic acid: Similar structure but with the pyrazine ring attached at the 4-position.

    3-(Pyridin-2-yl)benzoic acid: Similar structure with a pyridine ring instead of a pyrazine ring.

    3-(Pyrazin-2-yl)phenylacetic acid: Similar structure with an acetic acid group instead of a benzoic acid group.

Uniqueness: 3-(Pyrazin-2-yl)benzoic acid is unique due to the specific positioning of the pyrazine ring, which can influence its chemical reactivity and biological activity. The presence of the pyrazine ring can enhance its ability to participate in coordination chemistry and form stable complexes with metal ions .

Properties

IUPAC Name

3-pyrazin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEYELBTYMODMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624691
Record name 3-(Pyrazin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856905-13-0
Record name 3-(Pyrazin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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